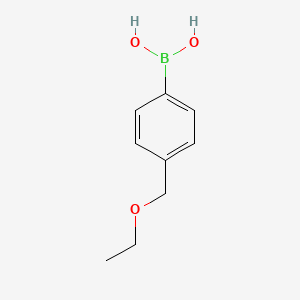

Ácido 4-etoximatilfenilborónico

Descripción general

Descripción

4-Ethoxymethylphenylboronic acid is an organic compound belonging to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. The structure of 4-Ethoxymethylphenylboronic acid includes a phenyl ring substituted with an ethoxymethyl group and a boronic acid functional group. This compound has gained significant attention due to its versatile applications in organic synthesis, medicinal chemistry, and material science .

Aplicaciones Científicas De Investigación

4-Ethoxymethylphenylboronic acid has diverse applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their role in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

It’s worth noting that boronic acids, including 4-ethoxymethylphenylboronic acid, are known to interact with active ingredients with diphenol structures, forming cyclic boronic esters compounds .

Biochemical Pathways

Boronic acids are known to participate in suzuki-miyaura coupling reactions , which could suggest that 4-Ethoxymethylphenylboronic acid may influence related biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3100±440 °C and a predicted density of 110±01 g/cm3 .

Result of Action

Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.

Action Environment

The success of suzuki-miyaura coupling reactions, in which boronic acids like 4-ethoxymethylphenylboronic acid participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an ethoxymethyl group .

Industrial Production Methods: Industrial production of 4-Ethoxymethylphenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxymethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 4-Ethoxymethylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

Oxidation: Phenol derivatives.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the ethoxymethyl group, making it less reactive in certain reactions.

4-Methylphenylboronic Acid: Contains a methyl group instead of an ethoxymethyl group, resulting in different reactivity and applications.

Uniqueness: 4-Ethoxymethylphenylboronic acid is unique due to the presence of the ethoxymethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Actividad Biológica

4-Ethoxymethylphenylboronic acid (EMBPA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

4-Ethoxymethylphenylboronic acid is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an ethoxymethyl substituent. The general structure can be represented as follows:

This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of EMBPA can be attributed to several mechanisms:

- Enzyme Inhibition : EMBPA has been shown to inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to altered metabolic pathways in target organisms.

- Antioxidant Properties : Research indicates that EMBPA possesses antioxidant activities, which may help mitigate oxidative stress in biological systems.

- Antibacterial Activity : Preliminary studies suggest that EMBPA exhibits antibacterial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity, leading to cell death.

Antioxidant Activity

A study evaluated the antioxidant capacity of EMBPA using standard assays such as DPPH and ABTS. The results indicated a significant capacity to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related conditions.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antibacterial Activity

The antibacterial efficacy of EMBPA was tested against several Gram-positive and Gram-negative bacteria using micro-dilution assays. The results demonstrated that EMBPA had a more pronounced effect on Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The study highlighted that the compound significantly affected the membrane integrity of bacteria, leading to increased permeability and subsequent cell lysis.

Case Studies

- In Vivo Studies : In vivo studies involving animal models have shown that EMBPA can reduce inflammation and bacterial load in infected tissues. The compound's ability to modulate immune responses was also noted, suggesting potential applications in treating infections.

- Mechanistic Insights : Further mechanistic studies revealed that EMBPA affects the bacterial respiratory chain by inhibiting dehydrogenase enzymes, which are critical for energy production in bacteria. This inhibition results in decreased ATP levels and ultimately leads to bacterial death.

Propiedades

IUPAC Name |

[4-(ethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUPNEQXGIBFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629655 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-31-6 | |

| Record name | [4-(Ethoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.